Ortho-Methylphenyl Conformational Constraint Differentiates Target Compound from N3-Phenyl and N3-(4-Substituted Phenyl) Analogs
The N3-(2-methylphenyl) substituent in CAS 566146-48-3 generates a unique dual ortho interaction between the C2=X group (here C2–S) and the ortho-methyl on the 3-phenyl ring, documented by Ramana & Kantharaj (1995) through competing fragmentation pathways under electron-impact mass spectrometry [1]. This intramolecular interaction is absent in the direct N3-phenyl analog 2-[(2-oxopropyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one (CAS 18741-31-6), which lacks the ortho-methyl group. The ortho-methyl group also induces a sterically constrained dihedral angle between the N3-phenyl ring and the quinazolinone plane, a feature exploited in medicinal chemistry campaigns on related scaffolds (e.g., IC-87114, a PI3Kδ-selective inhibitor that similarly employs the 3-(2-methylphenyl) motif) [2].
| Evidence Dimension | Conformational constraint (ortho-methyl effect on N3-phenyl torsion angle) |
|---|---|
| Target Compound Data | N3-(2-methylphenyl): dual ortho interaction present; sterically restricted rotation about N3–phenyl bond |
| Comparator Or Baseline | CAS 18741-31-6 (N3-phenyl analog): no ortho-methyl; free rotation about N3–phenyl bond; distinct EI-MS fragmentation pattern |
| Quantified Difference | Qualitative difference: competing ortho interaction selectively eliminates CH₃· and OH·/SH· fragments under EI-MS conditions [1]; exact dihedral angle not experimentally determined for target compound |
| Conditions | Electron-impact mass spectrometry; inferred conformational constraint in solution/solid state from class-level structural studies |
Why This Matters
The conformational restriction imposed by the ortho-methyl group may pre-organize the ligand for selective binding to hydrophobic pockets in target proteins, a feature not reproducible with N3-phenyl or N3-(4-substituted phenyl) analogs, directly impacting the choice of this compound for structure-based drug design or SAR exploration campaigns.
- [1] Ramana, D. V.; Kantharaj, E. Dual ortho interaction in 2-substituted-3-(2-methylphenyl)-4(3H)-quinazolinones and their thio analogues under electron impact conditions. J. Mass Spectrom. 1995, 30, 262–268. View Source
- [2] ChEBI. IC-87114 (CHEBI:90686). 2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one. European Bioinformatics Institute. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90686 (accessed 2026-05-10). View Source
